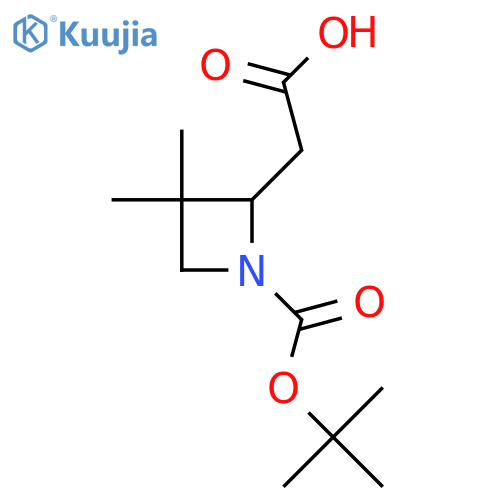Cas no 2168581-59-5 (2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)

2168581-59-5 structure
商品名:2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-815492
- 2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid
- 2168581-59-5
- 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid
-
- インチ: 1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)8(13)6-9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
- InChIKey: VLTUHOTWMPHGSB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC(C)(C)C1CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66.8Ų
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-815492-2.5g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 2.5g |
$4052.0 | 2024-05-21 | |
| Enamine | EN300-815492-10.0g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 10.0g |
$8889.0 | 2024-05-21 | |
| Enamine | EN300-815492-5g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 5g |
$5995.0 | 2023-09-02 | ||
| Enamine | EN300-815492-0.1g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.1g |
$1819.0 | 2024-05-21 | |
| Enamine | EN300-815492-1.0g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 1.0g |
$2068.0 | 2024-05-21 | |
| Enamine | EN300-815492-10g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 10g |
$8889.0 | 2023-09-02 | ||
| Enamine | EN300-815492-0.5g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.5g |
$1984.0 | 2024-05-21 | |
| Enamine | EN300-815492-0.25g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.25g |
$1902.0 | 2024-05-21 | |
| Enamine | EN300-815492-5.0g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 5.0g |
$5995.0 | 2024-05-21 | |
| Enamine | EN300-815492-0.05g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.05g |
$1737.0 | 2024-05-21 |
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
2168581-59-5 (2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
